2-azido-N-ethyl-N-phenylacetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-azido-N-ethyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-2-14(10(15)8-12-13-11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLNKOHENSSMPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Azido N Ethyl N Phenylacetamide and Analogous Systems
Precursor Synthesis and Starting Material Derivatization
The cornerstone of synthesizing the target molecule is the efficient preparation of its chlorinated precursor, 2-chloro-N-ethyl-N-phenylacetamide. This intermediate is typically synthesized via an amidation reaction between an amine and an acyl chloride.
The reaction of N-ethylaniline with chloroacetyl chloride results in the formation of N-ethyl-N-phenyl-2-chloroacetamide. This is a classic example of nucleophilic acyl substitution where the nitrogen atom of the secondary amine (N-ethylaniline) attacks the electrophilic carbonyl carbon of the acid chloride (chloroacetyl chloride). prepchem.com The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct that is formed. prepchem.com
The efficiency of the amidation reaction to produce N-aryl chloroacetamides is influenced by several factors, including the choice of solvent, base, and reaction temperature. Various conditions have been explored to maximize the yield and purity of the desired amide product.
Commonly used bases include tertiary amines like triethylamine (B128534) (TEA) or carbonates such as potassium carbonate. prepchem.comekb.eg Solvents range from dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF) to acetone (B3395972) and benzene (B151609). prepchem.comekb.egresearchgate.netsphinxsai.com For instance, the reaction of aromatic amines with chloroacetyl chloride has been shown to proceed efficiently in THF at room temperature using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base, affording high yields in a relatively short time. sphinxsai.com The selection of the base is critical; for example, using a hindered base can minimize potential side reactions. The reaction temperature is also a key parameter, with many procedures employing ice-cooling during the addition of the highly reactive chloroacetyl chloride to control the exothermic nature of the reaction. prepchem.com
Table 1: Optimization of Amidation Conditions for N-Aryl-2-chloroacetamides
| Amine Substrate | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| Aniline (B41778) | Triethylamine | Dichloromethane | Ice-cooled | 18 h | 36% | prepchem.com |
| Aniline | Potassium Carbonate | Acetone | N/A | 10 min (stir) | N/A | ekb.eg |
| Aromatic Amines | DBU | THF | Room Temp | 3-6 h | 75-95% | sphinxsai.com |
| Substituted Anilines | Triethylamine | Dichloromethane | N/A | N/A | Good | researchgate.net |
The formation of the amide bond between N-ethylaniline and chloroacetyl chloride proceeds through a nucleophilic acyl substitution mechanism. youtube.com This process is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of N-ethylaniline on the electrophilic carbonyl carbon of chloroacetyl chloride. youtube.com
This attack leads to the formation of a transient tetrahedral intermediate. youtube.com The stability of this intermediate is a key factor in the reaction kinetics. The intermediate then collapses, expelling the most stable leaving group, which in this case is the chloride ion. Simultaneously, a proton is lost from the nitrogen atom (facilitated by the base present in the reaction mixture), resulting in the formation of the stable amide product, N-ethyl-N-phenyl-2-chloroacetamide, and a salt of the base (e.g., triethylammonium (B8662869) chloride). youtube.com
The rate of the reaction is dependent on the nucleophilicity of the amine and the electrophilicity of the acyl chloride. Electron-donating groups on the aniline ring would increase the nucleophilicity of the amine, potentially increasing the reaction rate, while sterically hindered amines may react more slowly. The reaction is generally fast due to the high reactivity of acid chlorides. youtube.com
The synthetic methodology for preparing N-ethyl-N-phenyl-2-chloroacetamide is broadly applicable to a wide range of substituted anilines, allowing for the creation of a diverse library of N-aryl-2-chloroacetamide precursors. researchgate.nettandfonline.com The general procedure involves reacting a substituted aniline with chloroacetyl chloride, often in the presence of a base like triethylamine or potassium carbonate, in an appropriate solvent such as dichloromethane or acetone. ekb.egresearchgate.netnih.gov
This approach has been successfully used to synthesize a variety of derivatives, including those with methyl, methoxy, chloro, bromo, fluoro, iodo, acetyl, hydroxy, and cyano substituents on the phenyl ring. nih.govijpsr.info The yields for these reactions are generally reported to be good, demonstrating the robustness of this synthetic route. researchgate.net The chemical reactivity of these N-aryl 2-chloroacetamides is largely due to the chlorine atom, which can be easily displaced by various nucleophiles. researchgate.nettandfonline.com
Table 2: Synthesis of Various Substituted N-Aryl-2-chloroacetamides
| Substituted Aniline | Product Name | Yield (%) | Reference |
| Aniline | N-phenyl-2-chloroacetamide (SP1) | 82.77% | nih.govijpsr.info |
| 4-Methylaniline | N-(4-methylphenyl) chloroacetamide (SP2) | N/A | nih.gov |
| 4-Methoxyaniline | N-(4-metoxylphenyl) chloroacetamide (SP3) | N/A | nih.gov |
| 4-Chloroaniline | N-(4-chlorophenyl) chloroacetamide (SP4) | N/A | nih.gov |
| 4-Bromoaniline | N-(4-bromophenyl) chloroacetamide (SP5) | N/A | nih.gov |
| 3-Chloroaniline | 2-chloro-N-(3-chlorophenyl)acetamide | 70.32% | ijpsr.info |
| 2-Methoxyaniline | 2-chloro-N-(2-methoxyphenyl)acetamide | 59.62% | ijpsr.info |
Synthesis of N-ethyl-N-phenyl-2-chloroacetamide from N-Ethylaniline and Chloroacetyl Chloride
Azide (B81097) Introduction via Nucleophilic Substitution Reactions
The final step in the synthesis of 2-azido-N-ethyl-N-phenylacetamide involves the conversion of the chloro group in the precursor to an azido (B1232118) group. This is accomplished through a nucleophilic substitution reaction.
The transformation of 2-chloro-N-ethyl-N-phenylacetamide into the target compound is achieved by reacting it with an azide salt, most commonly sodium azide (NaN₃). This reaction is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction. mdpi.com The azide ion (N₃⁻) acts as the nucleophile, attacking the carbon atom bonded to the chlorine atom (the α-carbon) and displacing the chloride ion as the leaving group. nih.gov
This reaction is typically carried out in a polar solvent that can dissolve both the organic substrate and the inorganic azide salt. A mixture of ethanol (B145695) and water is often employed. nih.gov The reaction may require heating under reflux to proceed at a reasonable rate. nih.gov For example, the synthesis of the analogous compound, 2-azido-N-(4-methylphenyl)acetamide, was accomplished by refluxing 2-chloro-N-(p-tolyl)acetamide with sodium azide in an ethanol/water mixture for 24 hours. nih.gov A similar procedure for 2-azido-N-phenylacetamide has also been reported. researchgate.netbohrium.com This established methodology is directly applicable to the conversion of 2-chloro-N-ethyl-N-phenylacetamide to its corresponding azide derivative. The insensitivity of bimolecular substitution reactions of α-halo ketones (and by extension, α-halo amides) to steric hindrance suggests this reaction should proceed efficiently. cdnsciencepub.com
Table 3: Nucleophilic Substitution with Azide on α-Chloroacetamides
| Starting Material | Reagent | Solvent | Conditions | Product | Reference |
| 2-Chloro-N-(p-tolyl)acetamide | Sodium Azide | Ethanol/Water (70:30) | Reflux, 80°C, 24 h | 2-azido-N-(4-methylphenyl)acetamide | nih.gov |
| 2-Chloro-N-phenylacetamide | Sodium Azide | Ethanol/Water (70:30) | Reflux, 80°C, 24 h | 2-azido-N-phenylacetamide | researchgate.net |
Conversion of 2-Chloro-N-ethyl-N-phenylacetamide to this compound
Use of Sodium Azide in Mixed Solvent Systems
The most common and straightforward method for synthesizing N-substituted 2-azidoacetamides is the reaction of an N-substituted 2-chloroacetamide (B119443) with sodium azide (NaN₃). This transformation is typically carried out in a mixed solvent system. The use of a solvent mixture, such as ethanol and water, is crucial for this reaction as it needs to dissolve both the organic substrate (the α-chloroacetamide) and the inorganic salt (sodium azide) to a sufficient extent for the reaction to proceed efficiently.
For instance, the synthesis of analogous compounds like 2-azido-N-(p-tolyl)acetamide and 2-azido-N-(2,6-dimethylphenyl)acetamide is successfully achieved by reacting the corresponding 2-chloro-N-arylacetamide derivative with sodium azide in an ethanol/water mixture, often in a 70:30 or 8:2 ratio. This solvent system facilitates the interaction between the reactants, leading to the formation of the desired azido compound. The product often precipitates from the reaction mixture upon cooling, which simplifies its initial isolation.
Reaction Condition Optimization: Temperature, Solvent, and Stoichiometry
The efficiency of the synthesis of 2-azidoacetamides is highly dependent on the optimization of reaction conditions, including temperature, solvent composition, and the stoichiometry of the reactants.
Temperature: These reactions are typically conducted at elevated temperatures to ensure a reasonable reaction rate. Refluxing the reaction mixture is a common practice, with temperatures around 80°C (353 K) being frequently reported. This provides the necessary activation energy for the nucleophilic substitution to occur.
Solvent: As mentioned, a mixed solvent system like ethanol/water is standard. The ratio of the solvents can be adjusted to optimize the solubility of the specific α-chloroacetamide substrate. The presence of water helps in dissolving the sodium azide, while ethanol ensures the dissolution of the organic starting material.
Stoichiometry: A slight excess of sodium azide is generally used to ensure the complete conversion of the starting α-chloroacetamide. Molar ratios of the chloroacetamide to sodium azide are often in the range of 1:1.3 to 1:1.5. This stoichiometric excess pushes the reaction equilibrium towards the product side, maximizing the yield of the desired 2-azidoacetamide (B1653368).
The progress of the reaction is typically monitored using thin-layer chromatography (TLC) until the starting material is fully consumed, which can take up to 24 hours.
Table 1: Representative Reaction Conditions for the Synthesis of N-Aryl-2-azidoacetamides
| Starting Material | Azide Source | Solvent System (v/v) | Temperature | Time (h) | Molar Ratio (Substrate:NaN₃) |
|---|---|---|---|---|---|
| 2-Chloro-N-(p-tolyl)acetamide | Sodium Azide | Ethanol/Water (70:30) | 80 °C (Reflux) | 24 | 1:1.36 |
| 2-Chloro-N-(2,6-dimethylphenyl)acetamide | Sodium Azide | Ethanol/Water (8:2) | 80 °C (Reflux) | 24 | 1:1.5 |
Mechanistic Insights into Azide Displacement Reactions
The formation of this compound from its corresponding 2-chloro derivative proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. ucsb.edulibretexts.orgyoutube.com This is a single, concerted step where the azide ion (N₃⁻), acting as the nucleophile, attacks the electrophilic α-carbon (the carbon atom bonded to the chlorine).
The key features of this mechanism are:
Backside Attack: The azide nucleophile attacks the α-carbon from the side directly opposite to the leaving group (the chloride ion). masterorganicchemistry.comchemistrysteps.com This trajectory is favored as it minimizes steric hindrance and allows for optimal orbital overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the substrate's lowest unoccupied molecular orbital (LUMO), which is the σ* antibonding orbital of the C-Cl bond. chemistrysteps.com
Transition State: The reaction proceeds through a high-energy transition state where the α-carbon is transiently five-coordinate. In this state, the C-N bond is partially formed while the C-Cl bond is partially broken. masterorganicchemistry.com
Inversion of Configuration: A significant consequence of the SN2 mechanism is the inversion of stereochemistry at the α-carbon, often referred to as Walden inversion. masterorganicchemistry.com If the starting 2-chloroacetamide were chiral at the α-carbon, the resulting 2-azidoacetamide would have the opposite configuration.
Rate Law: The reaction is termed "bimolecular" because the rate of the reaction is dependent on the concentration of both the substrate (2-chloro-N-ethyl-N-phenylacetamide) and the nucleophile (azide ion). libretexts.orgyoutube.com Rate = k[R-Cl][N₃⁻].
The partial positive charge on the α-carbon, induced by the electron-withdrawing nature of both the adjacent carbonyl group and the chlorine atom, makes it highly susceptible to nucleophilic attack, facilitating this reaction.
Alternative Synthetic Routes to this compound Derivatives
While the SN2 reaction on α-haloacetamides is the conventional route, modern synthetic chemistry explores more direct and innovative pathways to construct the azidoacetamide framework.
Strategies for Direct Azidation at the Alpha-Carbon
Direct C-H azidation represents a highly atom-economical approach, as it avoids the pre-functionalization step of installing a halogen leaving group. These methods often involve the activation of a C-H bond at the α-position to the amide carbonyl.
Transition metal catalysis is a prominent strategy for such transformations. mdpi.comacs.org Catalytic systems, for example, based on copper or rhodium, can facilitate the reaction between an amide and an azide source. The mechanism often involves the formation of a metal-nitrenoid intermediate from the azide source. mdpi.com This reactive intermediate can then insert into the α-C-H bond of the amide, which may be directed by a coordinating group within the substrate, to form the desired α-azido amide.
Another approach is the metal-free direct α-amination of amides using simple azides, which proceeds under mild conditions through the electrophilic activation of the amide. nih.govresearchgate.netunivie.ac.at This method is highly chemoselective for amides, even in the presence of other carbonyl groups, and can be stereoselective. nih.govresearchgate.netunivie.ac.at The reaction is thought to proceed through the formation of a key azirinium/amidinium intermediate. nih.gov
Tandem Reaction Sequences for Azidoacetamide Formation
Tandem, or one-pot, reactions offer significant advantages in terms of efficiency, reduced waste, and simplification of synthetic procedures by avoiding the isolation of intermediates. mdpi.comnih.govnih.gov A tandem sequence for azidoacetamide formation could involve the in situ generation of the α-haloacetamide followed immediately by nucleophilic substitution with an azide.
A conceptually related one-pot process combines the nucleophilic substitution of benzylic bromides with sodium azide and a subsequent copper-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction. nih.gov This demonstrates the feasibility of generating an organic azide in situ and using it directly in a subsequent transformation within the same reaction vessel. nih.gov A similar strategy could be envisioned where an N-substituted acetamide (B32628) is first α-halogenated, and without isolation, sodium azide is added to the reaction mixture to produce the final 2-azidoacetamide derivative in a single, streamlined operation.
Purification and Isolation Techniques for N-Substituted 2-Azidoacetamides
The purification and isolation of N-substituted 2-azidoacetamides from the reaction mixture are critical steps to obtain a product of high purity. Standard laboratory techniques are typically employed.
Following the completion of the reaction, which is monitored by thin-layer chromatography (TLC), the crude product is isolated. Since the product is often a solid that is sparingly soluble in the aqueous-alcoholic solvent mixture at lower temperatures, the initial isolation can be achieved by simple filtration of the cooled reaction mixture.
The isolated solid is then subjected to further purification:
Washing: The filtered precipitate is typically washed with cold water. This step is effective in removing residual inorganic salts, such as unreacted sodium azide and the sodium chloride byproduct.
Recrystallization: This is the most common method for purifying solid organic compounds. The crude azidoacetamide is dissolved in a minimum amount of a suitable hot solvent, such as ethanol. As the solution cools slowly, the desired compound crystallizes out, leaving impurities dissolved in the solvent. The pure crystals are then collected by filtration.
Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica (B1680970) gel column chromatography can be employed. This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (an appropriate solvent or solvent mixture).
The purity of the final product is confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy (which would show a characteristic strong absorption for the azide group around 2100 cm⁻¹), and mass spectrometry.
Chromatographic Methods (e.g., Silica Gel Chromatography)
Chromatography is a fundamental technique for the separation and purification of compounds from a mixture. In the context of synthesizing azidoacetamides, silica gel chromatography is a frequently utilized method. This technique operates on the principle of differential adsorption, where components of a mixture are separated based on their varying affinities for a stationary phase (silica gel) and a mobile phase (the eluting solvent or solvent mixture).
The polarity of the molecule plays a significant role in its retention on the silica gel column. Compounds with more polar functional groups will adhere more strongly to the polar silica gel and thus elute more slowly, while less polar compounds will travel down the column more quickly with the mobile phase. The choice of the eluting solvent system is crucial for achieving effective separation. A solvent system is typically selected by performing preliminary analysis using thin-layer chromatography (TLC) to determine the optimal mobile phase composition that provides a good separation between the desired product and impurities.
For N-substituted acetamides, a range of solvent systems can be employed, often consisting of a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (such as ethyl acetate (B1210297) or dichloromethane). The ratio of these solvents is adjusted to fine-tune the separation. While specific chromatographic conditions for this compound are not extensively detailed in the available literature, the general principles of silica gel chromatography are applicable for its purification.
Recrystallization Procedures and Solvent Selection
Recrystallization is a powerful purification technique for crystalline solids. The process involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by cooling to allow the desired compound to crystallize while impurities remain dissolved in the solvent.
The key to a successful recrystallization is the selection of an appropriate solvent or solvent system. An ideal solvent should exhibit high solubility for the target compound at high temperatures and low solubility at low temperatures. This differential solubility ensures a high recovery of the purified product upon cooling. Furthermore, the solvent should not react with the compound being purified.
In the synthesis of analogous azido-N-arylacetamides, recrystallization is a commonly reported purification method. researchgate.netnih.govresearchgate.net For instance, after synthesis, the crude product is often collected as a precipitate, which is then further purified. researchgate.netnih.gov Ethanol is frequently cited as an effective recrystallization solvent for compounds such as 2-azido-N-phenylacetamide, 2-azido-N-(2,6-dimethylphenyl)acetamide, and 2-azido-N-(4-methylphenyl)acetamide. researchgate.netnih.govresearchgate.net In some procedures, the crude product is washed with cold water before being recrystallized from ethanol. nih.gov The synthesis of these analogs often occurs in an ethanol/water mixture, from which the product precipitates upon cooling. researchgate.netnih.govresearchgate.net
The selection of a suitable solvent is often determined experimentally. A common approach involves testing the solubility of the crude product in small amounts of various solvents at both room temperature and their boiling points. Sometimes, a mixed solvent system (solvent pair) is required, where the compound is dissolved in a "good" solvent (in which it is highly soluble) and a "bad" solvent (in which it is sparingly soluble) is added dropwise at an elevated temperature until the solution becomes turbid, followed by the addition of a small amount of the "good" solvent to redissolve the solid and subsequent cooling to induce crystallization. mnstate.edupitt.edu Common solvent pairs include ethanol-water and diethyl ether-methanol. mnstate.edupitt.edu
Table 1: Recrystallization Solvents for Analogous Azido-N-Arylacetamides
| Compound Name | Recrystallization Solvent | Reference |
|---|---|---|
| 2-azido-N-phenylacetamide | Ethanol | researchgate.net |
| 2-azido-N-(2,6-dimethylphenyl)acetamide | Ethanol | nih.gov |
| 2-azido-N-(4-methylphenyl)acetamide | Ethanol | researchgate.net |
Chemical Reactivity and Derivatization Strategies of 2 Azido N Ethyl N Phenylacetamide
Azide (B81097) Reactivity: Cycloaddition Chemistry
The azide group (-N₃) is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. nih.gov The primary mode of reactivity for the azide in 2-azido-N-ethyl-N-phenylacetamide is the 1,3-dipolar cycloaddition, a powerful method for constructing five-membered heterocyclic rings. acgpubs.org
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC "Click" Chemistry)
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is arguably the most prominent click reaction, transforming azides and terminal alkynes into 1,4-disubstituted 1,2,3-triazoles with remarkable efficiency and specificity. nih.gov This reaction represents a significant advancement over the thermal Huisgen cycloaddition, which typically requires harsh conditions and yields a mixture of 1,4- and 1,5-regioisomers. nih.govbeilstein-journals.org The copper(I) catalyst dramatically accelerates the reaction by a factor of up to 10⁷ and dictates the regiochemical outcome. beilstein-journals.orgorganic-chemistry.org
A defining feature of the CuAAC reaction is its exceptional regioselectivity. The use of a copper(I) catalyst exclusively directs the reaction to form the 1,4-disubstituted 1,2,3-triazole isomer. nih.govmdpi.com This is in stark contrast to the uncatalyzed thermal reaction, which produces a mixture of both 1,4- and 1,5-isomers. beilstein-journals.orgorganic-chemistry.org The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner, ensuring the specific orientation of the substituents in the final triazole ring. nih.govnih.gov
The scope of the CuAAC reaction is broad, tolerating a wide variety of functional groups on both the azide and alkyne partners. organic-chemistry.org For N-substituted azidoacetamides like the title compound, this means they can be successfully coupled with a diverse range of terminal alkynes. Research on related compounds, such as 2-azido-N-phenylacetamide derivatives, demonstrates successful cycloadditions with various alkynes, including those bearing aromatic and aliphatic substituents, to create a library of N-phenylacetamide-incorporated 1,2,3-triazoles. ias.ac.inrsc.org For instance, a study on 2-azido-N-(4-diazenylphenyl)acetamide analyzed its reaction with a terminal alkyne using Density Functional Theory (DFT), highlighting the predictability of this transformation. growingscience.com
Below is a table illustrating the scope of CuAAC with related N-substituted azidoacetamides.
| Azide Reactant | Alkyne Reactant | Catalyst System | Product Type | Reference |
| 2-azido-N-phenylacetamide | Phenylacetylene (B144264) | [Cu₂(μ-TBTA-κ⁴N²,N³,N³',N³'')₂][BF₄]₂ | 1,4-disubstituted 1,2,3-triazole | beilstein-journals.org |
| 2-azido-N-phenylacetamide | 10-(prop-2-yn-1-yl)acridone | Copper sulfate (B86663), Sodium ascorbate (B8700270) | 1,4-disubstituted 1,2,3-triazole | ias.ac.in |
| Substituted 2-azido-N-phenylacetamides | Substituted 1-(prop-2-ynyloxy)benzenes | [Et₃NH][OAc] | 1,4-disubstituted 1,2,3-triazoles | rsc.org |
| 2-azido-N-phenylacetamide | Acetyl acetone (B3395972) | Not specified (1,3-dipolar cycloaddition) | Substituted 1,2,3-triazole | acgpubs.org |
This table is representative of the reactivity of the N-substituted azidoacetamide class of compounds.
A variety of catalyst systems have been developed to facilitate the CuAAC reaction under diverse conditions. The active catalyst is the copper(I) ion, which can be generated from various sources. thieme-connect.de
Common Catalyst Systems:
Cu(II) Salts with a Reducing Agent: The most common system involves using an inexpensive and stable copper(II) salt, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), with a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ. beilstein-journals.org This method is robust, works well in aqueous and mixed solvent systems, and is tolerant of a wide pH range (4 to 12). beilstein-journals.orgorganic-chemistry.org
Cu(I) Salts: Direct use of Cu(I) salts like copper(I) iodide (CuI), copper(I) bromide (CuBr), or [Cu(CH₃CN)₄]PF₆ is also effective, often in organic solvents like acetonitrile, dichloromethane (B109758), or toluene (B28343), and sometimes in the presence of a non-coordinating base. beilstein-journals.org
Ligand-Accelerated Systems: The reaction rate and catalyst stability can be significantly enhanced by the addition of ligands. Tris-(benzyltriazolylmethyl)amine (TBTA) is a widely used ligand that stabilizes the Cu(I) oxidation state. beilstein-journals.org Other effective ligands include derivatives of 2,2'-bipyridine (B1663995) and 1,10-phenanthroline, which can lead to a two- to three-fold rate increase. beilstein-journals.org Phosphorus-based ligands, such as phosphines and phosphoramidites, have also been employed, as have N-heterocyclic carbenes (NHCs), which are particularly effective under neat (solvent-free) conditions. beilstein-journals.org
Heterogeneous and Recoverable Catalysts: To simplify product purification and minimize copper contamination, various supported catalysts have been developed. These include copper nanoparticles on supports like silica (B1680970) gel or alumina, as well as metal-organic frameworks (MOFs) and polymer-supported copper catalysts. mdpi.com
Reaction conditions are generally mild, often proceeding at room temperature in a variety of solvents, including water, t-butanol, DMF, and DMSO, or mixtures thereof. beilstein-journals.orgias.ac.in Microwave irradiation has also been shown to significantly accelerate the reaction. ias.ac.inscience.gov
While a large body of work exists on the general mechanism of CuAAC, specific mechanistic studies focusing on N-substituted azidoacetamides are less common. However, the general principles are applicable. The reaction is understood to proceed through a stepwise mechanism rather than a concerted one. nih.gov
The currently accepted mechanism involves a dinuclear copper acetylide intermediate as the key catalytic species. beilstein-journals.orgnih.gov The proposed cycle begins with the formation of a π-complex between Cu(I) and the terminal alkyne, which lowers the pKa of the acetylenic proton, facilitating its deprotonation to form a copper acetylide. thieme-connect.de This acetylide species, often existing as a dicopper complex, then coordinates with the azide. The crucial C-N bond formation occurs between the nucleophilic carbon of the acetylide and the terminal nitrogen of the azide. nih.gov This is followed by ring closure and subsequent protonolysis to release the 1,4-disubstituted triazole product and regenerate the copper catalyst. nih.govresearchgate.net
In the context of N-substituted azidoacetamides, the electronic properties of the acetamide (B32628) group can influence the reactivity of the adjacent azide. While detailed kinetic studies on this compound itself are not widely reported, research on similar structures provides insight. For example, a test reaction between 2-azido-N-phenylacetamide and phenylacetylene was effectively catalyzed by a dinuclear copper complex featuring a TBTA ligand, underscoring the importance of the ligand in activating the system. beilstein-journals.org DFT studies on related azides confirm that the copper catalyst significantly lowers the activation barrier compared to the uncatalyzed thermal reaction, thereby enabling the reaction to proceed rapidly and with high regioselectivity under mild conditions. nih.govresearchgate.net
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Related Bioorthogonal Reactions
To circumvent the potential cytotoxicity of the copper catalyst, particularly in biological applications, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. nih.gov SPAAC is a catalyst-free reaction that relies on the high ring strain of a cyclic alkyne, typically a derivative of cyclooctyne, to drive the cycloaddition with an azide. magtech.com.cnd-nb.info The release of this ring strain provides the thermodynamic driving force for the reaction to proceed spontaneously at physiological temperatures. d-nb.info
The reaction of this compound with a strained cycloalkyne like bicyclo[6.1.0]non-4-yne (BCN) or dibenzocyclooctyne (DIBO) would be expected to proceed without a catalyst to form the corresponding triazole product. nih.gov The rate of SPAAC is highly dependent on the structure of the cycloalkyne; more strained systems react faster. d-nb.info While SPAAC is a powerful tool for bioconjugation, it can sometimes result in a mixture of regioisomers, although certain cycloalkynes can provide high selectivity. nih.govrsc.org This catalyst-free approach is a key strategy in the field of bioorthogonal chemistry, allowing for the specific labeling of molecules in complex biological environments. magtech.com.cn
Other 1,3-Dipolar Cycloaddition Reactions of the Azide Group
While the reaction with alkynes is the most prominent, the azide group of this compound can participate in 1,3-dipolar cycloadditions with other dipolarophiles. These reactions expand the synthetic utility of this class of compounds beyond triazole formation. For instance, azides can react with electron-deficient alkenes, enamines, or active methylene (B1212753) compounds like β-ketoamides. acgpubs.org
One reported example involves the reaction of 2-azido-N-phenylacetamide with acetyl acetone. acgpubs.org In this case, the active methylene ketone undergoes a 1,3-dipolar cycloaddition to produce a substituted 1,2,3-triazole derivative. acgpubs.org Such reactions, which may or may not require a catalyst, demonstrate the versatility of the azide group in constructing a variety of heterocyclic systems. acgpubs.org The confinement of reactants within a molecular cage has also been shown to accelerate 1,3-dipolar cycloadditions and even switch the regioselectivity of the outcome. rsc.orgnih.gov
Amide Moiety Transformations
The amide group in this compound presents opportunities for several fundamental organic transformations, including hydrolysis and reduction.
The amide bond, while generally stable, can be cleaved through hydrolysis under either acidic or basic conditions, typically requiring heat. masterorganicchemistry.comlibretexts.org This process breaks the amide linkage to yield a carboxylic acid and an amine.
Under acidic conditions, such as refluxing with aqueous hydrochloric acid, the reaction is catalyzed by protonation of the amide's carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. masterorganicchemistry.comyoutube.com The final products are 2-azidoacetic acid and the ammonium (B1175870) salt of N-ethylaniline. youtube.com
Conversely, basic hydrolysis, usually carried out by heating with an aqueous solution of a strong base like sodium hydroxide (B78521), involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. libretexts.orgyoutube.com This reaction yields the carboxylate salt of 2-azidoacetic acid (sodium 2-azidoacetate) and N-ethylaniline. youtube.com
| Condition | Reagents | Products |
| Acidic Hydrolysis | Dilute HCl, Heat | 2-Azidoacetic acid and N-ethylanilinium chloride |
| Basic Hydrolysis | NaOH, Heat | Sodium 2-azidoacetate and N-ethylaniline |
This table illustrates the expected products from the hydrolysis of this compound under different catalytic conditions, based on general principles of amide hydrolysis. masterorganicchemistry.comlibretexts.orgyoutube.com
The amide functional group can be reduced to an amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. libretexts.org This reaction effectively converts the carbonyl group (C=O) of the amide into a methylene group (CH₂).
For this compound, the reduction is not limited to the amide bond. The azide functional group is also readily reduced to a primary amine by reagents like LiAlH₄. libretexts.orglkouniv.ac.in Therefore, treating this compound with a strong reducing agent like LiAlH₄ would be expected to reduce both the amide and the azide moieties concurrently. The resulting product would be N¹-ethyl-N¹-phenyl-ethane-1,2-diamine.
| Reagent | Functional Group Transformation | Expected Product |
| Lithium Aluminum Hydride (LiAlH₄) | 1. Amide (C=O) → Methylene (CH₂) 2. Azide (N₃) → Primary Amine (NH₂) | N¹-ethyl-N¹-phenyl-ethane-1,2-diamine |
This table outlines the expected outcome of the reduction of this compound with a strong reducing agent. libretexts.orglkouniv.ac.in
This section is not applicable to this compound. N-substitution reactions on the amide nitrogen require the presence of a proton attached to the nitrogen atom (i.e., a primary or secondary amide). As this compound is a tertiary amide, with the nitrogen atom bonded to an ethyl group, a phenyl group, and the acyl group, there are no N-H protons available for substitution.
Intramolecular Cyclization Reactions
A significant area of reactivity for 2-azido-N-phenylacetamides involves intramolecular cyclization, leveraging the reactivity of the azide group in proximity to the aromatic ring.
An efficient method for the synthesis of complex heterocyclic structures from 2-azido-N-phenylacetamides involves a cyclization reaction mediated by visible light and N-Bromosuccinimide (NBS). acs.orgnih.gov This reaction proceeds at ambient temperature and can lead to the formation of either quinoxalin-2(1H)-ones or spiro[cyclohexene-1,2′-imidazol]-4′-ones in moderate to high yields. acs.orgnih.gov
The regioselectivity of the cyclization is highly dependent on the electronic nature of the substituents on the N-phenyl ring. acs.orgnih.gov
Formation of Quinoxalin-2(1H)-ones: When the N-phenyl ring of the 2-azido-N-phenylacetamide substrate bears electron-withdrawing groups (EWGs) at the para-position, the primary products are quinoxalin-2(1H)-ones. acs.orgnih.gov The EWG facilitates an intramolecular electrophilic attack on the aromatic ring, leading to the fused heterocyclic system.
Formation of Spiro[cyclohexene-1,2′-imidazol]-4′-ones: In contrast, when the N-phenyl ring is substituted with electron-donating groups (EDGs) at the para-position, the reaction favors a different pathway, resulting in the formation of spiro[cyclohexene-1,2′-imidazol]-4′-ones as the major products. acs.orgnih.gov
The reaction speed is also influenced by these substituents. acs.org This divergent reactivity provides a valuable synthetic route to structurally diverse nitrogen-containing heterocycles from a common class of precursors.
| Substrate Substituent (para-position on N-phenyl ring) | Reaction Conditions | Major Product Type | Product Example |
| Electron-Withdrawing Group (e.g., -Br, -Cl, -CO₂Me) | Visible Light, NBS, Ambient Temperature | Quinoxalin-2(1H)-one | 6-Bromo-1-ethylquinoxalin-2(1H)-one |
| Electron-Donating Group (e.g., -Me, -OMe) | Visible Light, NBS, Ambient Temperature | Spiro[cyclohexene-1,2′-imidazol]-4′-one | 1-Ethyl-7-methoxy-1,3-diazaspiro[4.5]deca-6,9-diene-2,8-dione |
This table summarizes the outcomes of the photoinduced and NBS-mediated cyclization of substituted 2-azido-N-phenylacetamides, highlighting the influence of substituents on product formation. acs.orgnih.gov
Photoinduced and N-Bromosuccinimide-Mediated Cyclizations
Influence of Substituents on Regioselectivity and Reaction Rate
In the visible light-induced and N-bromosuccinimide (NBS)-mediated cyclization of 2-azido-N-phenylacetamides, both the regioselectivity and the speed of the reaction are governed by the type of substituent attached to the phenyl ring. nih.govacs.org Research has demonstrated a distinct divergence in reaction pathways based on the electronic properties of a substituent at the para-position of the phenyl ring. nih.gov
When substrates contain electron-withdrawing groups (EWGs) such as cyano (–CN), carboxyl (–COOMe), or nitro (–NO₂) at the para-position, the primary products are quinoxalin-2(1H)-ones. nih.govtandfonline.com These groups enhance the electrophilicity of the aromatic ring, favoring an intramolecular cyclization pathway that leads to the formation of the six-membered quinoxalinone heterocycle. Moreover, the presence of these electron-withdrawing groups has been found to result in significantly higher yields of the annulated quinoxalin-2(1H)-one product. tandfonline.com
Conversely, when the phenyl ring is substituted with electron-donating groups (EDGs) at the para-position, the reaction regioselectivity shifts to favor the formation of spiro[cyclohexene-1,2'-imidazol]-4'-ones as the major products. nih.gov The specific influence of various substituents on the products of NBS-mediated photocyclization is summarized in the table below.
Table 1: Influence of Phenyl Ring Substituents on Cyclization Products of 2-Azido-N-phenylacetamides
| Substituent Type at para-position | Product Type | Rationale |
|---|---|---|
| Electron-Withdrawing Group (EWG) (e.g., -NO₂, -CN) | Quinoxalin-2(1H)-one | EWGs increase the yield and favor the formation of the annulated quinoxalinone structure. nih.govtandfonline.com |
Radical Cyclization Pathways Involving the Azide or Amide
The azide and amide functionalities in 2-azido-N-phenylacetamide derivatives are key to their participation in radical cyclization reactions, providing a versatile route to various nitrogen-containing heterocyclic structures. These transformations typically proceed through the generation of a highly reactive iminyl radical intermediate. tandfonline.comlookchem.com
One prominent method involves the use of N-bromosuccinimide (NBS) as a mediator under visible light irradiation at ambient temperature. nih.govacs.org This approach is notable for being free of transition metals, bases, and ligands. tandfonline.com The reaction is initiated by the formation of an α-(aminocarbonyl)iminyl radical from the 2-azido-N-phenylacetamide precursor. lookchem.com This radical intermediate subsequently undergoes an intramolecular cyclization. The specific pathway of this cyclization and the final product are dictated by the substituents on the phenyl ring, as discussed in the previous section, yielding either quinoxalin-2(1H)-ones or spirocyclic compounds. nih.govtandfonline.com
An alternative pathway for generating the key iminyl radical utilizes a system of tert-butyl hydroperoxide (TBHP) and tetrabutylammonium (B224687) iodide (TBAI). lookchem.com This oxidizing system effectively converts α-azido-N-arylamides into the corresponding iminyl radicals. The fate of the subsequent reaction is highly dependent on the presence of molecular oxygen. In an oxygen-free (argon) atmosphere, the radical cyclization proceeds to afford quinoxalin-2-one products. lookchem.com However, under an oxygen atmosphere, the intermediate azaspirocyclohexadienyl radical is trapped by oxygen, leading to the formation of azaspirocyclohexadienones in high yields. lookchem.com
Mechanistic studies suggest that these cyclizations often involve an intramolecular ipso-attack of the generated iminyl radical on the adjacent phenyl ring, which facilitates the formation of the new carbon-nitrogen bond required for the heterocyclic system. tandfonline.comlookchem.com
Reactivity of the Phenyl Ring and N-Ethyl Substituent
Electrophilic Aromatic Substitution on the N-Phenyl Group
The N-phenyl group of this compound is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for modifying aromatic rings. The directing influence of the N-ethyl-acetamide substituent is paramount in determining the position of substitution on the phenyl ring.
The nitrogen atom of the amide, with its lone pair of electrons, can donate electron density to the aromatic ring through resonance. This effect increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene (B151609) itself. This electron-donating character directs incoming electrophiles primarily to the ortho and para positions.
However, the reactivity in classic electrophilic aromatic substitution reactions that require strong Lewis or Brønsted acids (e.g., Friedel-Crafts alkylation/acylation, nitration) can be complicated. The amide nitrogen is basic and can be protonated under strongly acidic conditions. researchgate.net This protonation would convert the activating ortho-, para-directing group into a strongly deactivating, meta-directing ammonium-type group, thereby inhibiting the desired reaction.
Modern synthetic methods offer alternative approaches, such as palladium-catalyzed C-H functionalization, which can achieve ortho-substitution of N-phenylacetamides under specific conditions, avoiding the use of strong acids. sioc-journal.cn
Table 2: Potential Products of Electrophilic Aromatic Substitution on the N-Phenyl Group
| Reaction Type | Reagent | Potential Product(s) (Major isomers) |
|---|---|---|
| Halogenation | Br₂ / FeBr₃ | 2-azido-N-(2-bromo-phenyl)-N-ethyl-acetamide and 2-azido-N-(4-bromo-phenyl)-N-ethyl-acetamide |
| Nitration | HNO₃ / H₂SO₄ | (Reaction may be inhibited due to N-protonation) |
| Sulfonation | SO₃ / H₂SO₄ | (Reaction may be inhibited due to N-protonation) |
Oxidation and Reduction Pathways of the N-Ethyl Moiety
The N-ethyl substituent in this compound is a simple alkyl group and is generally considered to be relatively stable and unreactive towards common oxidizing and reducing agents, especially when compared to the highly reactive azide group.
Oxidation: Direct oxidation of the N-ethyl group is challenging without affecting other more sensitive parts of the molecule. Strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide would likely react with the azide or the activated phenyl ring first. However, selective oxidation at the benzylic-like position of the ethyl group (the -CH₂- adjacent to the nitrogen) could potentially be achieved under specific radical-promoting conditions. This hypothetical transformation would yield an N-(1-hydroxyethyl) or N-acetyl derivative, but such reactions are not commonly reported for this specific substrate and would require carefully tailored conditions to avoid decomposition.
Reduction: The N-ethyl group is resistant to reduction. Catalytic hydrogenation (e.g., H₂/Pd) or hydride reagents (e.g., LiAlH₄) would preferentially reduce the azide group. For instance, lithium aluminum hydride is known to reduce amides to amines, which in this case would affect the carbonyl group rather than the N-ethyl substituent. smolecule.com Therefore, any attempt at reduction would almost certainly transform the azide or amide functionality before affecting the N-ethyl group.
Functional Group Interconversions on the N-Ethyl Group
Functional group interconversion (FGI) refers to the transformation of one functional group into another. imperial.ac.uk For the N-ethyl group of this compound, direct interconversion is not feasible due to its unreactive alkyl nature. FGI would necessitate a preliminary functionalization step, such as the hypothetical oxidation discussed in the previous section, to introduce a reactive handle.
Assuming the N-ethyl group could be selectively oxidized to an N-(2-hydroxyethyl) group, this new alcohol functionality would open up numerous possibilities for subsequent interconversions. The hydroxyl group is a versatile starting point for various transformations. ub.edu
Table 3: Potential Functional Group Interconversions from a Hypothetical N-(2-hydroxyethyl) Precursor
| Reaction Type | Reagent(s) | Resulting Functional Group |
|---|---|---|
| Conversion to Alkyl Halide | PBr₃ or SOCl₂ | N-(2-bromoethyl) or N-(2-chloroethyl) |
| Conversion to Sulfonate Ester | TsCl / pyridine | N-(2-tosyloxyethyl) |
| Mitsunobu Reaction | Ph₃P, DEAD, Nu-H | N-(2-Nu-ethyl) (e.g., Nu = CN, N₃) |
These potential transformations highlight that while the N-ethyl group is initially inert, its conversion to other functionalities becomes possible after an initial activation step. These pathways are based on established principles of organic synthesis but would require empirical validation for the specific substrate this compound. ub.eduorganic-chemistry.orgvanderbilt.edu
Spectroscopic and Structural Elucidation of 2 Azido N Ethyl N Phenylacetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of 2-azido-N-ethyl-N-phenylacetamide. Analysis of ¹H NMR, ¹³C NMR, and various 2D NMR spectra allows for the unambiguous assignment of all protons and carbons.
The ¹H NMR spectrum provides information on the chemical environment of the protons in the molecule. The predicted spectrum for this compound in a solvent like deuterated chloroform (B151607) (CDCl₃) would show distinct signals for the ethyl, methylene (B1212753), and phenyl protons.
Ethyl Group Protons: The N-ethyl group gives rise to two signals. The methylene protons (N-CH₂-CH₃) are expected to appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-CH₂-CH₃) will appear as a triplet.
Azido (B1232118) Methylene Protons: The methylene protons adjacent to the azide (B81097) group (N₃-CH₂-C=O) are chemically unique and are expected to appear as a singlet, as they have no adjacent protons to couple with. Data from similar 2-azido-N-phenylacetamide derivatives show this signal appearing around δ 4.15 ppm.
Aromatic Protons: The five protons of the phenyl ring will appear as a complex multiplet in the aromatic region of the spectrum, typically between δ 7.2 and 7.5 ppm.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl (Ar-H ) | 7.20 - 7.50 | Multiplet | 5H |
| Azido Methylene (N₃-CH ₂-) | ~ 4.15 | Singlet | 2H |
| Ethyl Methylene (-N-CH ₂-CH₃) | ~ 3.80 | Quartet | 2H |
| Ethyl Methyl (-N-CH₂-CH ₃) | ~ 1.20 | Triplet | 3H |
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature. For this compound, eight distinct signals are expected.
Carbonyl Carbon: The amide carbonyl carbon (C=O) is typically found in the downfield region, around 165-170 ppm. rsc.org
Aromatic Carbons: The phenyl ring will show multiple signals in the range of δ 125-143 ppm. This includes the ipso-carbon (the carbon directly attached to the nitrogen), and the ortho, meta, and para carbons.
Azido Methylene Carbon: The carbon atom bonded to the azide group (N₃-CH₂) is expected in the δ 50-55 ppm range.
Ethyl Carbons: The N-ethyl group carbons will appear in the upfield region of the spectrum.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Amide (C =O) | 165 - 170 |
| Aromatic (ipso-C ) | 140 - 143 |
| Aromatic (C -H) | 125 - 130 |
| Azido Methylene (N₃-C H₂) | 50 - 55 |
| Ethyl Methylene (-N-C H₂-CH₃) | 42 - 45 |
| Ethyl Methyl (-N-CH₂-C H₃) | 13 - 15 |
While ¹H and ¹³C NMR provide foundational data, 2D NMR experiments are essential for confirming the structural assembly of the molecule.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this compound, a key cross-peak would be observed between the ethyl methylene quartet (~δ 3.80) and the ethyl methyl triplet (~δ 1.20), confirming the presence of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon. It would be used to definitively assign the carbon signals based on their known proton assignments. For instance, the proton singlet at ~δ 4.15 would show a correlation to the carbon signal at ~δ 50-55, confirming this pair as the azido-methylene group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular fragments. Key expected correlations would include:
A correlation from the ethyl methylene protons (~δ 3.80) to the amide carbonyl carbon (~δ 165-170).
A correlation from the azido methylene protons (~δ 4.15) to the amide carbonyl carbon (~δ 165-170).
Correlations from the ethyl methylene protons (~δ 3.80) to the ipso-carbon of the phenyl ring (~δ 140-143).
These HMBC correlations would unambiguously confirm the connectivity of the ethyl group, the phenyl group, and the azidoacetyl group through the central nitrogen and carbonyl atoms.
Vibrational Spectroscopy: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
The IR spectrum of this compound would be dominated by strong absorptions corresponding to its three main functional components.
Azide (N₃) Stretch: Organic azides exhibit a very strong and sharp absorption band for the asymmetric stretching vibration of the N₃ group. nih.govchemrxiv.org This is a highly characteristic peak and is typically found in a relatively clear region of the spectrum. researchgate.netnih.gov
Amide (C=O) Stretch: As a tertiary amide, the compound will show a strong carbonyl (C=O) stretching band. spectroscopyonline.com The position of this band is sensitive to the electronic environment but is generally found in the 1630-1680 cm⁻¹ range. spcmc.ac.in
Aromatic Moieties: The phenyl group will give rise to several characteristic bands. These include C-H stretching vibrations for the sp² hybridized carbons of the ring, which appear at wavenumbers higher than 3000 cm⁻¹, and C=C stretching vibrations within the ring, which appear as a series of bands in the 1450-1600 cm⁻¹ region.
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3010 - 3100 | Medium-Weak |
| Azide (N₃) | Asymmetric Stretch | 2090 - 2140 | Strong, Sharp |
| Amide (C=O) | Stretch | 1650 - 1680 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |
Mass Spectrometry Techniques
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental formula. Using a soft ionization technique like Electrospray Ionization (ESI), the compound would typically be observed as its protonated molecular ion, [M+H]⁺.
For this compound (C₁₀H₁₂N₄O), the calculated monoisotopic mass is 204.1008 Da. Therefore, high-resolution mass spectrometry (HRMS) should detect a protonated molecular ion [M+H]⁺ at m/z 205.1086.
A characteristic fragmentation pathway for azido compounds upon ionization involves the loss of a molecule of nitrogen (N₂), which has a mass of 28 Da. researchgate.netcdnsciencepub.com This would result in a significant fragment ion at m/z 177. Other potential fragmentations could occur at the amide bond, leading to ions corresponding to the N-ethyl-N-phenylamine moiety or the azidoacetyl moiety.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry is a critical analytical technique used to determine the precise mass of a molecule, which in turn allows for the confirmation of its elemental composition. For this compound (C₁₀H₁₂N₄O), HRMS would provide an exact mass measurement with a high degree of accuracy, typically to within a few parts per million (ppm).
The analysis would involve ionizing the compound, commonly using techniques like Electrospray Ionization (ESI), and then measuring the mass-to-charge ratio (m/z) of the resulting ion. The experimentally determined exact mass would be compared to the theoretically calculated mass to confirm the molecular formula.
Table 4.3.1: Theoretical Mass Data for this compound
| Molecular Formula | Ion Species | Theoretical Exact Mass (m/z) |
|---|---|---|
| C₁₀H₁₂N₄O | [M+H]⁺ | 205.1084 |
| C₁₀H₁₂N₄O | [M+Na]⁺ | 227.0903 |
| C₁₀H₁₂N₄O | [M+K]⁺ | 243.0643 |
Note: This table represents theoretical values. Experimental data for this specific compound is not available in the searched literature.
LC/MS/MS for Compound Characterization and Purity Assessment
Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection and structural elucidation power of tandem mass spectrometry. This method is invaluable for characterizing a compound and assessing its purity.
In the analysis of this compound, an LC method would first be developed to separate the compound from any impurities, starting materials, or byproducts from the synthesis. The separated compound would then be introduced into the mass spectrometer. In the first stage (MS1), the parent ion (e.g., m/z 205.1084 for [M+H]⁺) would be isolated. This isolated ion would then be subjected to collision-induced dissociation (CID) to generate fragment ions, which are analyzed in the second stage (MS2). The resulting fragmentation pattern is a unique fingerprint of the molecule and provides crucial information about its structure. This technique is also highly sensitive for quantifying the purity of the sample by comparing the peak area of the target compound to any detected impurities.
X-ray Crystallography and Solid-State Structural Analysis
Determination of Molecular Conformation and Torsion Angles
A full crystal structure determination would reveal the solid-state conformation of this compound. Key structural parameters, such as torsion angles, define the spatial relationship between different parts of the molecule. For instance, the analysis would determine the rotational orientation of the phenyl group relative to the acetamide (B32628) plane and the conformation of the ethyl and azido groups.
Table 4.4.1: Hypothetical Key Torsion Angles for this compound
| Torsion Angle | Description | Expected Value (°) |
|---|---|---|
| Cα-N-C(O)-C(azido) | Defines the amide backbone conformation | Data not available |
| C(phenyl)-N-C(ethyl)-C(H₃) | Defines the orientation of the ethyl group | Data not available |
| N-C(O)-C(azido)-N₂ | Defines the orientation of the azide group | Data not available |
Note: This table is for illustrative purposes only as experimental crystallographic data is not available.
Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, π-π Stacking)
The crystal packing is governed by various non-covalent intermolecular interactions. X-ray diffraction analysis would identify and characterize these interactions, such as classical hydrogen bonds (if any), weaker C-H···O or C-H···N interactions, and potential π-π stacking between the phenyl rings of adjacent molecules. Understanding these interactions is crucial as they dictate the physical properties of the solid material, including its melting point and solubility. For related azido-acetamide compounds, N-H···O hydrogen bonds often form chains or dimers, which are fundamental packing motifs.
Computational and Theoretical Investigations of 2 Azido N Ethyl N Phenylacetamide
Quantum Chemical Calculations (Density Functional Theory, DFT)
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, including molecules. It is widely applied to predict a variety of molecular properties with a favorable balance between accuracy and computational cost.
The first step in most computational studies is to determine the most stable three-dimensional structure of a molecule. This is achieved through geometry optimization, a process that locates the minimum energy arrangement of the atoms. For a flexible molecule like 2-azido-N-ethyl-N-phenylacetamide, multiple stable conformations may exist due to the rotation around single bonds.
Conformational analysis of related compounds, such as 2-azido-N-(4-fluorophenyl)acetamide and 2-azido-N-(4-methylphenyl)acetamide, has been performed using X-ray crystallography, often supported by DFT calculations. researchgate.netresearchgate.net These studies reveal that the orientation of the azido (B1232118) group relative to the acetamide (B32628) backbone is a key conformational variable. For instance, in the crystal structure of 2-azido-N-(4-fluorophenyl)acetamide, the asymmetric unit contains two independent molecules that differ primarily in the torsion angle of the azide (B81097) group (N-N-C-C). researchgate.net One conformer exhibits a torsion angle of -106.1°, while the other is -175.4°. researchgate.net Similarly, for 2-azido-N-(4-methylphenyl)acetamide, conformers with N-N-C-C torsion angles of -173.9° and -102.7° have been identified. researchgate.net
For this compound, a computational conformational analysis would be expected to reveal several low-energy structures arising from rotations around the N-phenyl, N-ethyl, and azidomethyl bonds. DFT calculations would be essential to determine the optimized geometries and relative stabilities of these conformers.
Table 1: Representative Torsion Angles in 2-Azido-N-arylacetamides This table presents data from structurally similar compounds to illustrate typical conformational findings.
| Compound | Method | Key Torsion Angle | Angle (°) | Reference |
|---|---|---|---|---|
| 2-azido-N-(4-fluorophenyl)acetamide | X-Ray | N3-N2-C8-C7 | -106.1 | researchgate.net |
| 2-azido-N-(4-fluorophenyl)acetamide | X-Ray | N3-N2-C8-C7 | -175.4 | researchgate.net |
| 2-azido-N-(4-methylphenyl)acetamide | X-Ray | N3-N2-C9-C8 | -173.9 | researchgate.net |
The electronic properties of a molecule are fundamental to its reactivity. DFT calculations are used to determine the distribution of electrons and the energies of molecular orbitals.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is an indicator of the molecule's kinetic stability and chemical reactivity. ias.ac.in A smaller gap generally implies higher reactivity. In the context of this compound, the HOMO is expected to be localized on the azide group, consistent with its role as a nucleophilic 1,3-dipole in cycloaddition reactions.
Molecular Electrostatic Potential (MEP) Surfaces: An MEP surface maps the electrostatic potential onto the electron density surface of a molecule. researchgate.net It provides a visual guide to the charge distribution, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. researchgate.net For this compound, the MEP surface would show a negative potential around the terminal nitrogen atom of the azide group, indicating the site for electrophilic attack. The region around the amide proton (if present) or carbonyl oxygen would also show distinct electrostatic potentials, guiding intermolecular interactions like hydrogen bonding. researchgate.net DFT studies on related azides and their subsequent triazole products have successfully used FMO and MEP analyses to explain their reactivity and biological activity. ias.ac.inarabjchem.orgacs.org
Table 2: Calculated FMO Energies for a Related Azide Precursor This table shows representative data for a compound used in the synthesis of acridone-1,2,3-triazole derivatives to illustrate the application of FMO analysis.
| Compound | EHOMO (eV) | ELUMO (eV) | Egap (eV) | Reference Context |
|---|
Quantum chemical calculations can predict spectroscopic data, which serves as a powerful tool for structure verification when compared with experimental results.
Infrared (IR) Frequencies: DFT calculations can compute the vibrational frequencies of a molecule. These calculated frequencies correspond to the peaks in an IR spectrum. A hallmark of an azide is a strong, sharp absorption band around 2100 cm⁻¹ due to the asymmetric stretching of the N₃ group. impactfactor.org Theoretical calculations would be expected to reproduce this characteristic frequency for this compound, along with other key vibrations like the amide C=O stretch (typically ~1660-1680 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Shifts: Theoretical methods can also predict ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, chemical shifts can be estimated. For this compound, calculations would predict the shifts for the ethyl protons, the methylene (B1212753) protons adjacent to the azide, and the carbons of the phenyl ring. Comparing these predicted values with experimental data helps confirm the assigned structure and can even aid in distinguishing between different conformers. acs.org
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy changes along the reaction coordinate. For this compound, the most significant reaction is the 1,3-dipolar cycloaddition of the azide group with alkynes or other dipolarophiles.
A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state (TS). The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate. DFT calculations are used to locate the geometry of the transition state and compute this energy barrier.
For the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, computational studies on related systems have identified the transition state structures and calculated the associated activation energies. growingscience.com These calculations can be performed for both thermal and copper-catalyzed (CuAAC) reactions. beilstein-journals.org A computational study of the reaction of this compound with an alkyne would involve locating the TS for the concerted cycloaddition, allowing for the prediction of the reaction's feasibility and rate under different conditions. Such calculations can also clarify the role of catalysts by showing how they lower the activation energy barrier compared to the uncatalyzed pathway. nih.gov
When an unsymmetrical azide reacts with an unsymmetrical alkyne, two different constitutional isomers (regioisomers) can be formed: the 1,4-disubstituted and the 1,5-disubstituted triazole. The thermal Huisgen cycloaddition often yields a mixture of both isomers, while the copper-catalyzed version is known for its high regioselectivity, typically yielding the 1,4-isomer exclusively. beilstein-journals.org
DFT provides a powerful means to understand and predict this regioselectivity. By calculating the activation energies for the two competing pathways (one leading to the 1,4-isomer and the other to the 1,5-isomer), chemists can predict which product will be favored. The pathway with the lower energy barrier will be kinetically preferred. A DFT study on the regioselectivity of the reaction between 2-azido-N-(4-diazenylphenyl)acetamide and an alkyne found that the transition state leading to the 1,4-disubstituted product was energetically favored over the one leading to the 1,5-product, correctly predicting the observed experimental outcome. growingscience.com A similar computational approach for this compound would provide crucial insights into its reactive behavior in cycloaddition reactions, guiding synthetic efforts to achieve the desired triazole product.
Molecular Dynamics Simulations (if applicable for conformational flexibility)
Molecular dynamics (MD) simulations are a powerful computational tool to study the time-dependent behavior of a molecular system, providing detailed information on conformational flexibility and intermolecular interactions. For a molecule like this compound, which possesses several rotatable bonds, MD simulations can offer significant insights into its dynamic nature.
An MD simulation of this compound would typically be initiated by defining a simulation box containing one or more molecules of the compound, often solvated in a suitable solvent to mimic experimental conditions. The interactions between atoms are described by a force field, such as CHARMM or GAFF, which are specifically parameterized for small organic molecules. nih.gov The simulation then solves Newton's equations of motion for each atom in the system, allowing for the observation of molecular motion over time.
The primary application of MD simulations for this compound would be to explore its conformational landscape. The rotation around the N-phenyl bond, the N-ethyl bond, and the bonds within the acetamide and azido groups can lead to a variety of spatial arrangements. Understanding the energetically favorable conformations is crucial for predicting how the molecule might interact with its environment.
Key parameters that would be analyzed from an MD simulation of this compound include:
Root Mean Square Deviation (RMSD): This parameter measures the average deviation of atomic positions in the molecule over time, compared to a reference structure. A stable RMSD value over the course of a simulation suggests that the molecule has reached a stable conformational state.
Root Mean Square Fluctuation (RMSF): RMSF quantifies the fluctuation of individual atoms or groups of atoms around their average positions. Higher RMSF values for specific regions, such as the azido or ethyl groups, would indicate greater flexibility in those areas.
Dihedral Angle Analysis: Tracking the dihedral angles of the rotatable bonds would provide direct information on the conformational preferences and the energy barriers between different rotational isomers (rotamers).
| Simulation Parameter | Description | Relevance to this compound |
| Force Field | A set of empirical energy functions and parameters used to describe the potential energy of a system of particles. | Essential for accurately modeling the intramolecular and intermolecular interactions. Common choices include CHARMM and GAFF. |
| Solvent Model | Explicit or implicit representation of the solvent surrounding the molecule. | Crucial for simulating the compound's behavior in a solution, which is often more relevant to real-world applications. |
| Simulation Time | The total time duration for which the molecular motion is simulated. | Needs to be sufficiently long to allow the molecule to explore its relevant conformational space. |
| Temperature and Pressure | Thermodynamic variables that are kept constant during the simulation to mimic specific experimental conditions. | Ensures that the simulation is representative of a particular physical state. |
QSAR and Cheminformatics Applications (excluding biological correlations)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with a specific property. While often used for predicting biological activity, QSAR can also be applied to predict various physicochemical properties. Cheminformatics tools are employed to calculate molecular descriptors that are used as the basis for these predictions.
For this compound, a variety of molecular descriptors can be calculated from its 2D and 3D structures. These descriptors can then be used in QSAR models to predict properties such as solubility, boiling point, and vapor pressure. The selection of appropriate descriptors is a critical step in developing a robust and predictive QSAR model. frontiersin.org
Commonly used categories of molecular descriptors that would be relevant for predicting the physicochemical properties of this compound include:
Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity. Examples include the Wiener index and Zagreb indices, which can correlate with properties like boiling point and viscosity. frontiersin.org
Geometrical Descriptors: These descriptors are calculated from the 3D structure of the molecule and include parameters like molecular surface area and volume.
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and polarizability. The distribution of charges within the molecule, influenced by the electronegative nitrogen and oxygen atoms, would be particularly important.
Physicochemical Descriptors: These include properties like the logarithm of the partition coefficient (logP), which is a measure of lipophilicity, and the topological polar surface area (TPSA), which is related to a molecule's ability to form hydrogen bonds. researchgate.net
| Descriptor Type | Example Descriptors | Predicted Physicochemical Property |
| Topological | Wiener Index, Zagreb Indices | Boiling Point, Viscosity |
| Geometrical | Molecular Surface Area, Molecular Volume | Solubility, Density |
| Electronic | Dipole Moment, Polarizability | Dielectric Constant, Intermolecular Interactions |
| Physicochemical | LogP, Topological Polar Surface Area (TPSA) | Solubility, Permeability |
Advanced Synthetic Applications and Methodological Developments Utilizing 2 Azido N Ethyl N Phenylacetamide
Role as a Key Intermediate in the Synthesis of Heterocyclic Compounds
The presence of the azide (B81097) group makes 2-azido-N-ethyl-N-phenylacetamide an ideal precursor for a variety of nitrogen-containing heterocyclic systems. The high reactivity of the azide allows for its participation in a range of cycloaddition and cyclization reactions, leading to the formation of stable and synthetically useful heterocyclic cores.
Construction of Diverse 1,2,3-Triazole Systems
The Huisgen 1,3-dipolar cycloaddition of azides and alkynes, particularly the copper(I)-catalyzed version (CuAAC) often referred to as "click chemistry," stands as a cornerstone of modern organic synthesis. tandfonline.comorganic-chemistry.org this compound serves as a readily available and highly reactive azide component in these reactions, enabling the facile synthesis of a wide array of 1,4-disubstituted 1,2,3-triazoles. tandfonline.comnih.gov
The general synthetic approach involves the reaction of 2-azido-N-phenylacetamides with terminal alkynes in the presence of a copper(I) catalyst, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate (B8700270). ias.ac.innih.gov This methodology has been successfully employed to create libraries of novel triazole derivatives by coupling various substituted 2-azido-N-phenylacetamides with a diverse set of alkynes. nih.govbamu.ac.in For instance, a series of N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives were synthesized via a click reaction between N-(prop-2-yn-1-yl)-1H-indole-2-carboxamide and various azide derivatives. nih.gov Similarly, novel acridone-1,2,3-triazole derivatives have been prepared through the reaction of 10-(prop-2-yn-1-yl)acridone with 2-azido-N-phenylacetamide. ias.ac.in
The reaction conditions for these transformations are typically mild, often proceeding at room temperature in a variety of solvents, including mixtures of water and t-butanol, or dimethylformamide (DMF). ias.ac.innih.gov The resulting triazole products are generally obtained in good to excellent yields and can be readily purified by crystallization or column chromatography. nih.govnih.gov
| Alkyne Partner | Azide Partner | Catalyst System | Reaction Conditions | Product Type | Reference |
| N-(prop-2-yn-1-yl)-1H-indole-2-carboxamide | 2-azido-N-phenylacetamide derivatives | CuSO₄·5H₂O, Sodium ascorbate | H₂O/t-BuOH, RT, 18–24 h | N-phenylacetamide-1,2,3-triazole-indole-2-carboxamides | nih.gov |
| 10-(prop-2-yn-1-yl)acridone | 2-azido-N-phenylacetamide | Copper sulfate, Sodium ascorbate | DMF, RT, 10 h | Acridone-1,2,3-triazole derivatives | ias.ac.in |
| (prop-2-yn-1-yloxy)benzenes | 2-azido-N-phenylacetamides | [Et₃NH][OAc] | Ultrasound irradiation | N-phenylacetamide-incorporated 1,2,3-triazoles | nih.gov |
| N-propargyl isatins | 2-azido-N-phenylacetamides | CuSO₄·5H₂O, Sodium ascorbate | DMF/H₂O, 60 °C, 7 h | Sulphonamide-tethered N-((triazol-4-yl)methyl)isatin derivatives | tandfonline.com |
| 2-(prop-2-yn-1-yloxy)-1-naphthaldehyde | 2-azido-N-phenylacetamides | Copper(I) catalyzed | Not specified | Formylnaphthalenyloxymethyl-triazolyl-N-phenylacetamides | bamu.ac.in |
Precursor for Other Nitrogen-Containing Heterocycles
Beyond the ubiquitous triazoles, 2-azido-N-phenylacetamides are valuable precursors for other classes of nitrogen-containing heterocycles. The reactivity of the azide moiety can be harnessed in different ways to achieve diverse cyclization pathways.
One notable example is the synthesis of quinoxalin-2(1H)-ones and spiro[cyclohexene-1,2′-imidazol]-4′-ones. acs.orgacs.org The visible light-induced and N-bromosuccinimide-mediated cyclization of 2-azido-N-phenylacetamides provides an efficient route to these heterocyclic systems. acs.orgacs.org The regioselectivity of this reaction is interestingly dependent on the electronic nature of the substituents on the phenyl ring. Substrates with electron-withdrawing groups at the para-position tend to yield quinoxalin-2-ones as the major product, while those with electron-donating groups favor the formation of spiro[cyclohexene-1,2′-imidazol]-4′-ones. acs.org
Furthermore, the azide group can participate in intramolecular reactions. For example, under photolytic conditions, α-azido amides can undergo rearrangement to form amides via nitrene intermediates. d-nb.info While not a direct cyclization of the starting material itself, this transformation highlights the versatility of the azido (B1232118) group in generating reactive intermediates that can lead to various nitrogen-containing structures.
Development of Novel Reaction Methodologies
The utility of this compound and related structures has spurred the development of new and improved synthetic methods, with a particular emphasis on green chemistry principles and catalytic efficiency.
Green Chemistry Approaches to Azide Synthesis and Transformations
The synthesis of 2-azido-N-phenylacetamides itself is often achieved through the nucleophilic substitution of the corresponding 2-chloro-N-phenylacetamide with sodium azide. nih.govbamu.ac.in Researchers have explored greener reaction conditions for this transformation, such as using ultrasound irradiation in the presence of [Et₃NH][OAc] as a medium, which offers advantages like shorter reaction times, excellent yields, and minimal chemical waste. nih.gov The use of solvents like toluene (B28343) or dimethylformamide (DMF) is common, and the reactions are typically carried out at room temperature or with gentle heating. nih.govtandfonline.comresearchgate.net
In the context of triazole synthesis, the development of environmentally friendly procedures is an active area of research. The use of water as a solvent or co-solvent in CuAAC reactions is a significant step towards greener synthesis. nih.govmdpi.com Furthermore, ultrasound-assisted synthesis has been shown to be an effective and eco-friendly method for preparing 1,2,3-triazole derivatives, enhancing reaction rates and efficiency. nih.govmdpi.com
Catalytic Applications in Derivatization
The development of efficient catalytic systems is crucial for the synthetic applications of this compound. In the realm of triazole synthesis, various copper catalysts have been investigated to improve the efficiency and scope of the CuAAC reaction. tandfonline.comorganic-chemistry.org Beyond the standard CuSO₄/sodium ascorbate system, other copper sources and ligands can be employed to fine-tune the catalytic activity.
Moreover, the broader field of azide chemistry has seen the development of catalytic methods for transformations other than cycloadditions. For instance, metal-catalyzed reactions involving azides can lead to the formation of various nitrogen-containing products. While specific examples directly utilizing this compound in novel catalytic derivatizations beyond triazole formation are still emerging, the potential for such applications is significant. For example, palladium-catalyzed reactions have been used for the C-H arylation of related acetanilides, demonstrating the potential for further functionalization of the aromatic ring. rsc.org
Scaffold for Combinatorial Library Synthesis (focused on chemical diversity, not biological screening)
The modular nature of the synthesis of derivatives from this compound makes it an excellent scaffold for the generation of combinatorial libraries. The "click" reaction, in particular, is exceptionally well-suited for this purpose due to its high fidelity, broad substrate scope, and mild reaction conditions. tandfonline.com
By systematically varying the substituents on both the 2-azido-N-phenylacetamide core and the alkyne coupling partner, vast libraries of structurally diverse 1,2,3-triazole-containing compounds can be rapidly assembled. nih.govbamu.ac.innih.gov This approach allows for the exploration of a large chemical space, leading to the discovery of molecules with unique properties.
For example, a combinatorial approach was used to synthesize a library of histone deacetylase (HDAC) inhibitors. nih.gov In this study, seven different azido precursors, including 2-azido-N-phenylacetamide, were reacted with two alkyne precursors to generate a library of fourteen compounds. nih.gov This highlights how the 2-azido-N-phenylacetamide scaffold can be a starting point for creating a diverse set of molecules by introducing variability at different points in the synthetic sequence. The synthesis of N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives also exemplifies this, where a range of substituted azide derivatives were reacted with a single alkyne to produce a library of compounds. nih.gov
This strategy of building molecular diversity is not limited to biological applications but is a fundamental tool in materials science and chemical biology for creating collections of compounds with a wide range of structural and functional properties.
Future Research Directions and Concluding Remarks
Exploration of New Reactivity Pathways for the Azide (B81097) Group
The azide functional group is renowned for its diverse reactivity, most notably in [3+2] cycloaddition reactions to form triazoles and its reduction to amines. mdpi.comacgpubs.org However, the reactivity of the azide in 2-azido-N-ethyl-N-phenylacetamide is far from being fully exploited. Future research should venture beyond these conventional transformations to uncover novel reactivity pathways.
One promising avenue is the investigation of its participation in various types of cyclization reactions. For instance, studies on related 2-azido-N-phenylacetamides have shown that they can undergo visible light-induced and N-bromosuccinimide-mediated cyclization to afford quinoxalin-2(1H)-ones. acs.org The influence of the N-ethyl group in This compound on the regioselectivity and efficiency of such cyclizations warrants a detailed investigation.
Furthermore, the generation of nitrenes from the azide moiety through thermal or photochemical decomposition opens up a plethora of possibilities. These highly reactive intermediates could be harnessed for C-H amination reactions, providing a direct route to functionalize otherwise inert C-H bonds within the molecule or in other substrates. nih.gov A systematic study of the reaction conditions, including catalysts and solvents, would be crucial to control the selectivity of these nitrene-mediated transformations.
Table 1: Potential New Reactions for the Azide Group of this compound
| Reaction Type | Potential Products | Key Research Focus |
| Intramolecular Cyclization | Quinoxalinones, Imidazolones | Catalyst development, substituent effects |
| C-H Amination | Novel heterocyclic systems | Nitrene generation methods, selectivity control |
| Aza-Wittig Reaction | Iminophosphoranes, carbodiimides | Phosphine reagent scope, reaction optimization |
| Denitrogenative Annulations | Fused heterocycles | Metal catalysts, reaction scope |
Stereoselective Synthesis of Chiral this compound Derivatives
The introduction of chirality into a molecule can have profound effects on its biological activity and material properties. The development of methods for the stereoselective synthesis of chiral derivatives of This compound is therefore a highly valuable research direction. The presence of a prochiral center at the carbon bearing the azide group offers a prime opportunity for asymmetric synthesis.
Future efforts could focus on the development of chiral catalysts for the azidation of a suitable precursor, such as N-ethyl-N-phenyl-2-haloacetamide. Alternatively, the use of chiral auxiliaries attached to the N-phenyl group could direct the stereochemical outcome of the azidation step. The synthesis of enantiomerically pure α-amino acids and their derivatives through catalytic enantioselective C-H amination of prochiral C-H bonds using cobalt-based metalloradical catalysis presents another exciting possibility. nih.gov
The successful development of such stereoselective methods would provide access to a new class of chiral building blocks, which could be utilized in the synthesis of enantiomerically pure pharmaceuticals and other functional materials.
Integration into Flow Chemistry Systems for Continuous Synthesis
Flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering advantages in terms of safety, efficiency, and scalability. mdpi.com The synthesis of azides, which can be hazardous on a large scale due to the potential for explosive decomposition of intermediates, is particularly well-suited for flow chemistry. mdpi.com
Future research should focus on developing a continuous flow process for the synthesis of This compound . This would involve the optimization of reaction parameters such as temperature, pressure, and residence time in a microreactor system. The precursor, N-ethyl-N-phenyl-2-chloroacetamide, could be synthesized in an upstream flow reactor and directly fed into a second reactor for the azidation step, creating a fully integrated and automated synthesis pipeline.
The integration of in-line purification techniques, such as solid-phase extraction or crystallization, would further enhance the efficiency of the process, allowing for the direct production of the pure compound. The development of such a continuous process would not only improve the safety and scalability of the synthesis but also facilitate the rapid production of a library of derivatives for screening purposes.
Computational Predictions Guiding Novel Synthetic Strategies
Computational chemistry has become an indispensable tool in modern organic synthesis, enabling the prediction of reaction outcomes and the rational design of new synthetic routes. In the context of This compound , computational studies can provide valuable insights into its reactivity and guide the exploration of new synthetic strategies.
Density Functional Theory (DFT) calculations can be employed to model the transition states of potential reactions, allowing for the prediction of reaction barriers and the identification of the most favorable reaction pathways. For example, computational studies could be used to predict the regioselectivity of cycloaddition reactions or the stereoselectivity of asymmetric transformations.
Furthermore, computational screening of potential catalysts for various transformations of This compound could accelerate the discovery of new and efficient synthetic methods. By combining computational predictions with experimental validation, researchers can significantly streamline the process of developing novel synthetic strategies for this versatile compound.
Expanding the Scope of N-Substituted Azidoacetamides in Organic Synthesis
While this article focuses on This compound , the broader class of N-substituted azidoacetamides represents a rich and largely untapped area of chemical space. Future research should aim to expand the scope of these building blocks in organic synthesis by exploring the synthesis and reactivity of a wide range of derivatives.
Systematic variation of the substituents on the nitrogen atom and the phenyl ring would allow for the fine-tuning of the electronic and steric properties of the molecule, influencing its reactivity and enabling the synthesis of a diverse library of compounds. For instance, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring could modulate the reactivity of the azide group in cycloaddition or cyclization reactions. acs.org
The synthesis of N-substituted azidoacetamides bearing other functional groups would further expand their synthetic utility, allowing for their incorporation into more complex molecular architectures through orthogonal reaction strategies. The development of robust and general synthetic methods for a wide range of N-substituted azidoacetamides would undoubtedly fuel innovation in areas such as medicinal chemistry, materials science, and chemical biology.
Q & A
Q. Q: What is the standard synthetic route for preparing 2-azido-N-ethyl-N-phenylacetamide?
A: The compound is typically synthesized via nucleophilic substitution. A stirred solution of 2-chloro-N-ethyl-N-phenylacetamide (20 mmol) and sodium azide (30 mmol) in a toluene:water (8:2) mixture is refluxed for 5–7 hours . Reaction progress is monitored by TLC (hexane:ethyl acetate, 9:1). Post-reaction, toluene is removed under reduced pressure, and the product is isolated via ice quenching (solid) or ethyl acetate extraction (liquid). Purification involves ethanol recrystallization or solvent evaporation .
Q. Q: How can conflicting yields from different azide substitution protocols be resolved?
A: Contradictions in yield often arise from solvent polarity, azide concentration, or reaction time. For example:
- Solvent Ratio: Higher water content (e.g., 3:1 toluene:water) may accelerate NaN₃ solubility but risk side reactions.
- Azide Excess: A 1.5:1 NaN₃:substrate ratio balances reactivity and avoids byproducts .
- Temperature Control: Prolonged reflux (>7 hours) may degrade azides; use controlled heating mantles.
Validate purity via HPLC or GC-MS and compare with crystallographic data (e.g., CCDC entries for 2-azido-N-phenylacetamide derivatives) .
Structural Characterization Techniques
Q. Q: What analytical methods are critical for confirming the structure of this compound?
A:
- NMR Spectroscopy:
- ¹H NMR: Look for N–CH₂–N₃ signals at δ 3.5–4.0 ppm and aromatic protons (δ 7.0–7.5 ppm).
- ¹³C NMR: Azide-bearing carbon appears at δ 50–55 ppm .
- IR Spectroscopy: Confirm the azide stretch (~2100 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
- Mass Spectrometry: ESI-MS should show [M+H]⁺ at m/z 219.2 (C₁₀H₁₁N₄O⁺) .
- X-ray Crystallography: Resolve bond angles/geometry (e.g., N–N–N angle ≈ 170°) .
Safety and Handling Considerations
Q. Q: What safety protocols are essential for handling azido-acetamides?
A:
- GHS Compliance: Classify as harmful (H302/H312/H332). Use PPE (gloves, goggles, lab coat) and work in a fume hood .
- Azide-Specific Risks: Avoid contact with metals (risk of explosive metal azides) and open flames.
- Waste Disposal: Quench residual azides with NaNO₂/HCl before disposal .
Mechanistic Studies: Reaction Pathways
Q. Q: How can the nucleophilic substitution mechanism be validated for this synthesis?
A:
- Kinetic Studies: Monitor reaction rate under varying NaN₃ concentrations. A first-order dependence on NaN₃ supports an SN2 mechanism .
- Isotopic Labeling: Use ¹⁵N-labeled NaN₃ to track azide incorporation via NMR .
- Computational Modeling: DFT calculations (e.g., Gaussian) can simulate transition states and activation energies .
Biological Activity Exploration
Q. Q: What strategies are recommended for evaluating the bioactivity of this compound?
A:
- Antimicrobial Assays: Use MIC (Minimum Inhibitory Concentration) tests against Gram+/Gram– bacteria. Compare with structurally similar acetamides (e.g., N-(3-methylpyridin-2-yl)-2-phenylacetamide derivatives) .
- Cytotoxicity Screening: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- Target Identification: Use click chemistry (CuAAC) to conjugate azides to biotin/fluorophores for pull-down assays .
Data Contradictions: Resolving Spectral Anomalies
Q. Q: How should researchers address discrepancies in reported NMR shifts for azido-acetamides?
A:
- Solvent Effects: Compare DMSO-d₆ vs. CDCl₃; amide protons may shift upfield in DMSO.
- Tautomerism: Check for enol-imine tautomers (e.g., via variable-temperature NMR).
- Impurity Analysis: Use 2D NMR (COSY, HSQC) to isolate overlapping signals .
Computational Applications
Q. Q: How can molecular docking predict the pharmacological potential of this compound?
A:
- Target Selection: Focus on enzymes with nucleophilic sites (e.g., cysteine proteases) due to azide reactivity.
- Software Tools: Use AutoDock Vina or Schrödinger Suite. Validate docking poses with MD simulations .
- SAR Studies: Modify the ethyl/phenyl groups and calculate binding affinities to identify pharmacophores .
Stability and Degradation Pathways
Q. Q: What factors influence the thermal stability of this compound?
A:
- Thermogravimetric Analysis (TGA): Decomposition typically occurs at >150°C.
- Light Sensitivity: Store in amber vials; UV irradiation may release nitrogen gas.
- Hydrolytic Degradation: Monitor azide loss in aqueous buffers (pH 7.4, 37°C) via HPLC .
Future Research Directions
Q. Q: What gaps exist in the current understanding of this compound?
A:
- Metabolic Profiling: Investigate cytochrome P450 interactions using liver microsomes.
- In Vivo Studies: Assess pharmacokinetics (e.g., bioavailability, half-life) in rodent models.
- Green Chemistry: Develop solvent-free or catalytic methods to reduce NaN₃ waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
